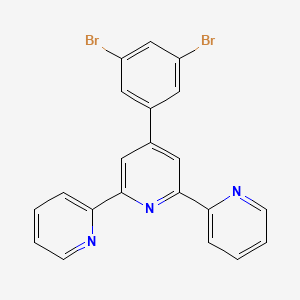
4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by the presence of bromine atoms and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 3,5-dibromophenylboronic acid with 2,6-dipyridin-2-ylpyridine under specific conditions such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and products.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate.
Solvents: Dimethylformamide (DMF) and others.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and have been studied for their anti-cancer activity.
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetra(3,5-dibromophenyl)porphyrin: Another compound with multiple bromine atoms and aromatic rings.
Properties
Molecular Formula |
C21H13Br2N3 |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C21H13Br2N3/c22-16-9-14(10-17(23)13-16)15-11-20(18-5-1-3-7-24-18)26-21(12-15)19-6-2-4-8-25-19/h1-13H |
InChI Key |
ZVTJYSJQYPQQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















